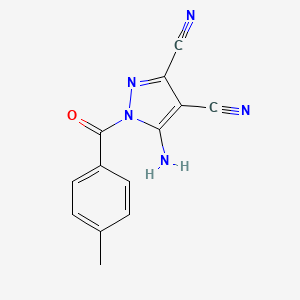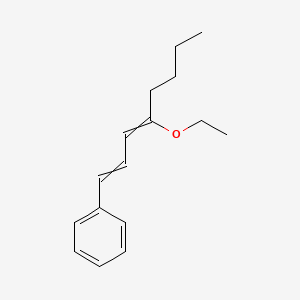
(4-Ethoxyocta-1,3-dien-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyocta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of an ethoxy group attached to an octadiene chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyocta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are coupled in the presence of a palladium catalyst . This method allows for the formation of 1,4-conjugated dienes with good yield and selectivity. Another method involves the Suzuki–Miyaura reaction between vinyl boric acid and vinyl bromides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck or Suzuki–Miyaura reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxyocta-1,3-dien-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
(4-Ethoxyocta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of (4-Ethoxyocta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-(2-bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine substituent.
3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A related compound used in dendrimer synthesis.
Uniqueness
(4-Ethoxyocta-1,3-dien-1-yl)benzene is unique due to its ethoxy group and octadiene chain, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
920974-95-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
4-ethoxyocta-1,3-dienylbenzene |
InChI |
InChI=1S/C16H22O/c1-3-5-13-16(17-4-2)14-9-12-15-10-7-6-8-11-15/h6-12,14H,3-5,13H2,1-2H3 |
Clave InChI |
COBPMMLEDNOEAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC=CC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


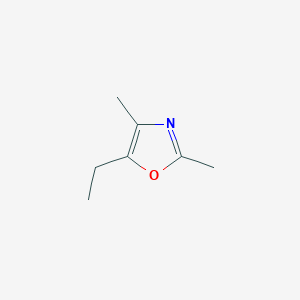
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
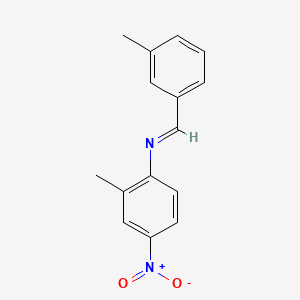
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
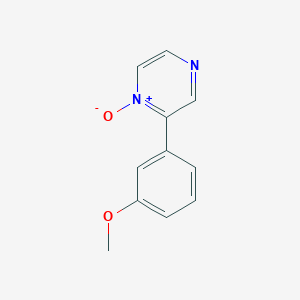
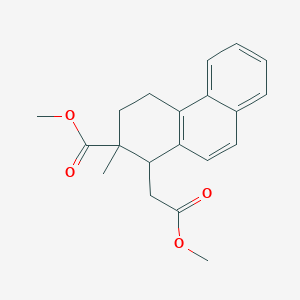
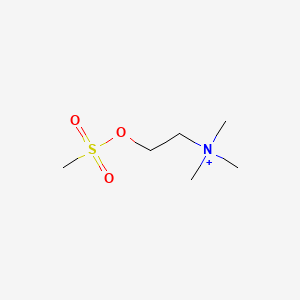
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

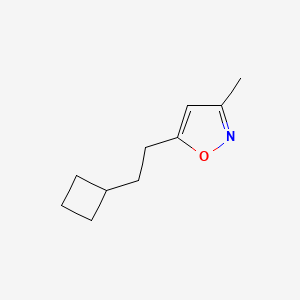
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
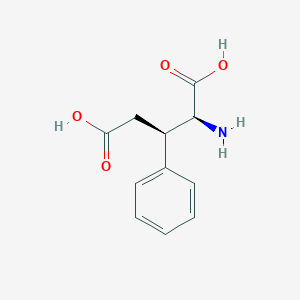
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
